1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine
Description
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H8BrN3S and a molecular weight of 258.14 g/mol . This compound is characterized by the presence of a bromothiophene group attached to a pyrazole ring, making it a valuable intermediate in various chemical syntheses and research applications.
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUCBDDKZDSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C(=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 5-bromothiophene. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of 5-Bromothiophen-2-ylmethylamine: The brominated thiophene is then reacted with formaldehyde and ammonia to form 5-bromothiophen-2-ylmethylamine.
Cyclization with Hydrazine: The final step involves the cyclization of 5-bromothiophen-2-ylmethylamine with hydrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or alkylated derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its unique structure allows for diverse substitution reactions , enabling the introduction of various functional groups that can modify its properties for specific applications.
Medicinal Chemistry
Research indicates that 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine exhibits potential therapeutic properties , including:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drugs .
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation, showing promise as a lead compound in cancer therapy .
The compound's interaction with biological targets suggests it may affect various cellular pathways, including those related to apoptosis and cell proliferation. This characteristic makes it valuable in drug discovery, particularly for conditions such as cancer and autoimmune diseases .
Materials Science
In materials chemistry, this compound is explored for its potential use in developing advanced materials due to its unique electronic properties derived from the bromothiophene and pyrazole moieties .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various pyrazole derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines, demonstrating the potential for developing new cancer therapies based on this scaffold .
Case Study 2: Anti-inflammatory Effects
Research focusing on pyrazole derivatives highlighted their ability to inhibit pro-inflammatory cytokines in vitro. The study suggested that modifications to the pyrazole ring could enhance anti-inflammatory activity, positioning this compound as a candidate for further investigation in inflammatory disease treatment .
Mechanism of Action
The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(5-bromothiophen-2-yl)methylamine: A related compound with a similar structure but different functional groups.
5-Bromo-2-thienylboronic acid: Another bromothiophene derivative used in cross-coupling reactions.
2-Acetyl-5-bromothiophene: A bromothiophene compound with an acetyl group.
Uniqueness
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine is unique due to its combination of a bromothiophene group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine is a synthetic compound characterized by its unique structural features, including a bromothiophene moiety and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H8BrN3S
- Molecular Weight : 258.14 g/mol
- CAS Number : 926257-64-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound is believed to modulate pathways associated with inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Biological Activities
-
Anticancer Activity :
- Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values below 25 μM .
- A study indicated that pyrazoles containing bromine substituents exhibited enhanced cytotoxicity in MDA-MB-231 cells, particularly when combined with doxorubicin, suggesting a synergistic effect .
- Anti-inflammatory Activity :
- Antimicrobial Activity :
Study on Anticancer Activity
In a notable study involving a series of pyrazole derivatives, researchers evaluated the cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives showed promising activity with significant inhibition of cell proliferation, particularly in the presence of halogen substituents .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives highlighted their ability to reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating conditions like arthritis or other inflammatory disorders .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 1-(5-Bromothiophen-2-yl)-N-methyl-N-(pyrazol) | Anticancer (MCF-7) | <25 |
| 5-Bromo-2-thienylboronic acid | Cross-coupling reactions | N/A |
| 2-Acetyl-5-bromothiophene | Antimicrobial | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
